N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a cyclopropanecarboxamide group and at the 5-position with a sulfanyl-linked 2-(4-fluoroanilino)-2-oxoethyl moiety. The thiadiazole ring, a common pharmacophore, contributes to electronic properties and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2S2/c15-9-3-5-10(6-4-9)16-11(20)7-22-14-19-18-13(23-14)17-12(21)8-1-2-8/h3-6,8H,1-2,7H2,(H,16,20)(H,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTABNKXLYHMMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiadiazole ring, a cyclopropane carboxamide group, and a fluoroaniline moiety. The molecular formula is with a molecular weight of approximately 394.48 g/mol. The presence of these functional groups is crucial in determining the compound's biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiadiazole ring has been shown to interact with various enzymes involved in cancer progression and microbial resistance. For instance, compounds with similar structures have demonstrated inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells .
- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties, likely due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
- Antitumor Activity : Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Anticancer Activity
The anticancer efficacy of this compound has been evaluated against various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG-2 (liver) | 4.37 ± 0.7 | |
| A-549 (lung) | 8.03 ± 0.5 | |
| CCRF-CEM (leukemia) | 0.14 ± 1.38 | |
| HCT-15 (colon) | 0.04 ± 0.82 |
These results indicate that the compound has potent activity against liver and lung cancer cell lines, with comparable efficacy to established chemotherapeutic agents.
Antimicrobial Activity
The antimicrobial properties have also been assessed against various bacterial strains:
| Microbe | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| C. albicans | 8 µg/mL |
These findings suggest that this compound possesses substantial antimicrobial activity, making it a candidate for further development as an antibiotic agent.
Case Studies
Several studies have highlighted the potential of thiadiazole derivatives in clinical applications:
- Study on Antitumor Activity : A study reported that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of thiadiazole derivatives demonstrated that modifications to the core structure could enhance activity against resistant strains of bacteria and fungi .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide exhibit significant anticancer activity. For instance, related thiadiazole derivatives have shown promising results against various cancer cell lines:
- Growth Inhibition : Studies have demonstrated percent growth inhibitions (PGIs) of over 70% against several cancer cell lines, including SNB-19 and OVCAR-8 .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. The thiadiazole ring is known for its ability to interact with microbial enzymes, potentially inhibiting their function and leading to antimicrobial effects.
Anti-inflammatory Effects
In silico studies have suggested that derivatives of this compound may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests a potential application in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that utilize readily available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in various biological contexts:
- Anticancer Studies : A study demonstrated that a related thiadiazole derivative exhibited significant cytotoxicity against glioblastoma cell lines, indicating its potential as an anticancer agent .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of similar compounds through molecular docking simulations, suggesting their role as potential therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural differences and inferred bioactivities of analogues:
Key Observations
- Cyclopropane vs. Larger Rings : The target’s cyclopropane group may confer higher rigidity and metabolic resistance compared to cyclohexane () or acyclic substituents. This could improve target binding but reduce solubility .
- 4-Fluoroanilino vs. Other Halogenated Groups: The 4-fluoroanilino moiety may offer balanced electronic effects (e.g., hydrogen-bond acceptor capacity) compared to bulkier groups like trifluoromethyl () or non-halogenated aryl systems ().
- Thiadiazole vs. Tetrazole Cores : Thiadiazole-based compounds (target, ) often exhibit stronger π-π stacking and sulfur-mediated interactions, whereas tetrazole derivatives () prioritize hydrogen bonding and ionizability, influencing their biological applications .
Q & A
Basic: What are the critical steps and analytical methods for synthesizing and confirming the structure of this compound?
Answer:
The synthesis typically involves:
- Thiadiazole ring formation via cyclization of thiosemicarbazides under acidic conditions.
- Sulfanyl group introduction through nucleophilic substitution or coupling reactions (e.g., using 2-(4-fluoroanilino)-2-oxoethyl mercaptan).
- Final acylation with cyclopropanecarboxylic acid derivatives.
Characterization:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and cyclopropane geometry (e.g., characteristic cyclopropane proton signals at δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ matching C₁₅H₁₃FN₄O₂S₂) .
- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-S) confirm functional groups .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Key parameters include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions in acylation steps .
- Temperature Control: Thiadiazole cyclization requires reflux (~100–120°C), whereas sulfanyl coupling proceeds at room temperature to avoid decomposition .
- Catalysts: Use of triethylamine or DMAP accelerates acylation reactions .
Purity Optimization: - Chromatography: Flash column chromatography (silica gel, ethyl acetate/hexane) isolates the product from byproducts like unreacted thiosemicarbazides .
Basic: What biological assays are suitable for evaluating this compound’s activity?
Answer:
- Antimicrobial Activity: Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition: Fluorescence-based assays for kinase or protease inhibition (e.g., EGFR tyrosine kinase) .
Advanced: How can contradictory data in biological activity studies be resolved?
Answer:
- Dose-Response Curves: Repeat assays with varying concentrations to identify non-linear effects or off-target interactions .
- Structural Analog Comparison: Compare activity with analogs (e.g., replacing 4-fluoroanilino with 4-chloroanilino) to isolate substituent-specific effects .
- Solubility Adjustments: Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability across experiments .
Advanced: What mechanistic studies are recommended to elucidate this compound’s mode of action?
Answer:
- Molecular Docking: Simulate binding to target proteins (e.g., EGFR or DNA gyrase) using software like AutoDock Vina to identify key interactions (e.g., hydrogen bonds with the thiadiazole ring) .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics .
- Metabolomic Profiling: LC-MS/MS to track downstream metabolic changes in treated cells .
Advanced: How can structure-activity relationships (SAR) be systematically explored?
Answer:
- Substituent Variation: Synthesize analogs with modified groups (e.g., cyclopropane → cyclobutane; 4-fluoroanilino → 4-methoxyanilino) .
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate structural features (e.g., sulfanyl group electronegativity) with bioactivity .
- Pharmacophore Mapping: Identify essential moieties (e.g., thiadiazole core, amide linker) using tools like Schrödinger’s Phase .
Basic: How can experimental reproducibility be ensured in multi-step syntheses?
Answer:
- Detailed Protocols: Document reaction times, temperatures, and purification methods (e.g., gradient elution ratios in chromatography) .
- Batch Consistency: Use freshly distilled solvents and anhydrous conditions for moisture-sensitive steps .
- Reference Standards: Compare NMR/MS data with published spectra of intermediates (e.g., thiosemicarbazide precursors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
